(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide
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Overview
Description
Scientific Research Applications
PET Imaging Studies
PET imaging using compounds like 18F-MPPF has proven sensitive in the presurgical evaluation of drug-resistant epilepsy, highlighting the potential of similar compounds in neuroimaging (A. Didelot et al., 2010). This suggests that compounds structurally related to "(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide" might be applicable in neuroimaging, particularly in the context of neurological disorders.
Serotonin Receptor Studies
Research on the delineation of 5-HT1A receptors in the human brain using [18F]MPPF highlights the role of similar compounds in studying psychiatric and neurodegenerative disorders (J. Passchier et al., 2000). This indicates potential research applications of "this compound" in the exploration of serotonin-related mechanisms in various conditions.
Metabolism and Toxicology
Studies on the metabolism and hemoglobin adduct formation of acrylamide in humans shed light on the metabolic pathways and potential toxicological effects of similar compounds (T. Fennell et al., 2005). Understanding the metabolism of such compounds is crucial for assessing their safety and efficacy in potential therapeutic applications.
Novel Imaging Agents
The development of [18F]DASA-23 for non-invasive measurement of aberrantly expressed enzymes in glioma presents a use case for similar compounds in the development of novel imaging agents for cancer diagnosis (C. Patel et al., 2019). This suggests the potential of "this compound" in creating novel diagnostic tools for oncology.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-29-21-8-2-17(3-9-21)15-25-22(28)18(14-24)16-26-10-12-27(13-11-26)20-6-4-19(23)5-7-20/h2-9,16H,10-13,15H2,1H3,(H,25,28)/b18-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKNZFWANWZDP-FBMGVBCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C/N2CCN(CC2)C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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